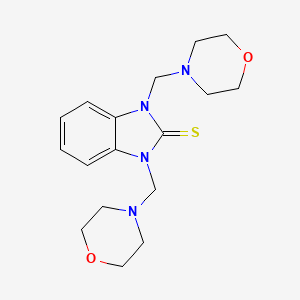
1,3-bis(morpholin-4-ylmethyl)-1,3-dihydro-2H-benzimidazole-2-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-BIS(MORPHOLINOMETHYL)-1,3-DIHYDRO-2H-1,3-BENZIMIDAZOLE-2-THIONE is a chemical compound that belongs to the class of benzimidazole derivatives. This compound is known for its unique structural features, which include a benzimidazole core substituted with morpholinomethyl groups and a thione moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-BIS(MORPHOLINOMETHYL)-1,3-DIHYDRO-2H-1,3-BENZIMIDAZOLE-2-THIONE typically involves the reaction of benzimidazole derivatives with morpholine and formaldehyde under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of 1,3-BIS(MORPHOLINOMETHYL)-1,3-DIHYDRO-2H-1,3-BENZIMIDAZOLE-2-THIONE may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Industrial production methods often employ advanced techniques such as flow chemistry and automated synthesis to enhance the scalability and reproducibility of the process.
Análisis De Reacciones Químicas
Types of Reactions
1,3-BIS(MORPHOLINOMETHYL)-1,3-DIHYDRO-2H-1,3-BENZIMIDAZOLE-2-THIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione moiety to a thiol group.
Substitution: The morpholinomethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols. Substitution reactions result in the formation of various substituted benzimidazole derivatives.
Aplicaciones Científicas De Investigación
1,3-BIS(MORPHOLINOMETHYL)-1,3-DIHYDRO-2H-1,3-BENZIMIDAZOLE-2-THIONE has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits potential biological activities, such as antifungal and antibacterial properties, making it a candidate for drug development.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 1,3-BIS(MORPHOLINOMETHYL)-1,3-DIHYDRO-2H-1,3-BENZIMIDAZOLE-2-THIONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its antifungal activity may be attributed to the inhibition of key enzymes involved in fungal cell wall synthesis. Additionally, the compound’s ability to generate reactive oxygen species (ROS) may contribute to its cytotoxic effects on cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
1,3-BIS(MORPHOLINOMETHYL)-2-IMIDAZOLIDONE: This compound shares structural similarities with 1,3-BIS(MORPHOLINOMETHYL)-1,3-DIHYDRO-2H-1,3-BENZIMIDAZOLE-2-THIONE but differs in the presence of an imidazolidone moiety instead of a benzimidazole core.
1,3-BIS(MORPHOLINOMETHYL)-IMIDAZOLIDINE-2-THIONE: Another similar compound, which has an imidazolidine ring instead of a benzimidazole ring.
Uniqueness
1,3-BIS(MORPHOLINOMETHYL)-1,3-DIHYDRO-2H-1,3-BENZIMIDAZOLE-2-THIONE is unique due to its specific combination of a benzimidazole core, morpholinomethyl groups, and a thione moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C17H24N4O2S |
|---|---|
Peso molecular |
348.5 g/mol |
Nombre IUPAC |
1,3-bis(morpholin-4-ylmethyl)benzimidazole-2-thione |
InChI |
InChI=1S/C17H24N4O2S/c24-17-20(13-18-5-9-22-10-6-18)15-3-1-2-4-16(15)21(17)14-19-7-11-23-12-8-19/h1-4H,5-14H2 |
Clave InChI |
DXMKBLSBLYJCHF-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1CN2C3=CC=CC=C3N(C2=S)CN4CCOCC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


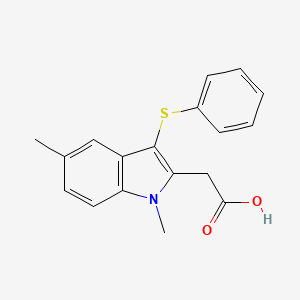
![(3Z)-3-{2-[(3-chloro-4-nitrophenyl)carbonyl]hydrazinylidene}-N-(2,5-dimethoxyphenyl)butanamide](/img/structure/B14949619.png)
![N'-[(E)-(4-methylphenyl)methylidene]-1,5-diphenyl-1H-1,2,4-triazole-3-carbohydrazide](/img/structure/B14949632.png)
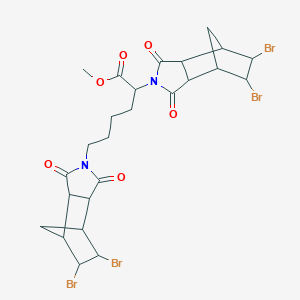
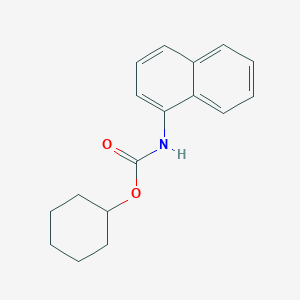
![4-[(E)-{2-[(3,4-dimethylphenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 3,4,5-trimethoxybenzoate](/img/structure/B14949640.png)
![2-[methyl(phenyl)amino]-6,7-dinitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B14949647.png)
![4-{[(2-{[(2-Methylphenyl)carbonyl]amino}phenyl)carbonyl]amino}benzoic acid](/img/structure/B14949651.png)
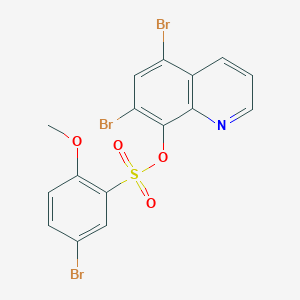
![ethyl (4E)-4-[(2,4-dinitrophenyl)hydrazono]-3,3-dimethylpentanoate](/img/structure/B14949666.png)
![3-(2,5-dimethyl-1H-pyrrol-1-yl)-N'-{(E)-[1-(4-methylphenyl)-2,5-diphenyl-1H-pyrrol-3-yl]methylidene}benzohydrazide](/img/structure/B14949673.png)
![4-(3-{[{(2E)-2-[4-(1,3-benzodioxol-5-yl)butan-2-ylidene]hydrazinyl}(imino)methyl]sulfanyl}-2,5-dioxopyrrolidin-1-yl)benzoic acid](/img/structure/B14949685.png)
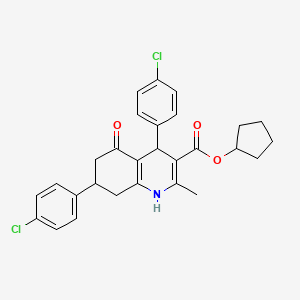
![N-{2-[4-(phenylcarbonyl)piperazin-1-yl]ethyl}benzamide](/img/structure/B14949693.png)
